Psoralen-c 2 cep

Description

Structure

3D Structure

Properties

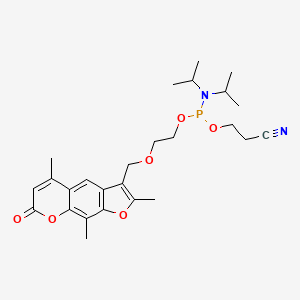

Molecular Formula |

C26H35N2O6P |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |

InChI Key |

DBDHKKULBPYUPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Psoralens

To the Researcher: Initial analysis indicates that "Psoralen-c 2 cep" is not a recognized compound in scientific literature. This guide will, therefore, focus on the well-documented mechanism of action of the parent family of compounds, psoralens , which are clinically significant photoactive agents.

Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit potent biological activity.[1][2] This photochemotherapy, known as PUVA, is utilized in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[3][4] The therapeutic effects of PUVA are primarily attributed to the ability of photoactivated psoralens to modulate cellular processes by interacting with DNA and other cellular components.[2][5]

Core Mechanism: DNA Intercalation and Photoadduct Formation

The principal mechanism of psoralen action involves its interaction with cellular DNA.[1] Psoralens, being planar tricyclic molecules, readily intercalate into the DNA double helix, positioning themselves between adjacent base pairs.[1][6] This initial binding is a non-covalent interaction.

Upon exposure to UVA light (320-400 nm), the intercalated psoralen molecule absorbs photons, which excites it to a reactive state.[4][7] This photoactivation leads to the formation of covalent bonds with pyrimidine bases, preferentially thymine.[1][7] This process occurs in two steps:

-

Monoadduct Formation: The absorption of a single UVA photon can cause the psoralen molecule to form a cyclobutane ring with a thymine base on one strand of the DNA.[7][8] This results in a monofunctional adduct.

-

Interstrand Cross-link (ICL) Formation: If a monoadduct absorbs a second UVA photon, it can react with a thymine on the opposite DNA strand, forming a second covalent bond. This creates a highly cytotoxic DNA interstrand cross-link (ICL).[1][8]

ICLs are particularly effective at inhibiting DNA replication and transcription, as they prevent the separation of the DNA strands.[6] This blockage of essential cellular processes ultimately leads to cell cycle arrest and apoptosis, which is beneficial in hyperproliferative disorders like psoriasis.[2][9]

Quantitative Data on Psoralen-DNA Interactions

The efficiency of psoralen-DNA binding and photoadduct formation can be quantified. The following tables summarize key parameters for common psoralen derivatives.

| Psoralen Derivative | DNA Binding Constant (K) (M⁻¹) | Preferred DNA Binding Site | Reference |

| 8-Methoxypsoralen (8-MOP) | 0.325 x 10⁶ | 5'-TpA | [6][10] |

| 4,5',8-trimethylpsoralen (TMP) | - | 5'-TpA | [6] |

| 5-Methoxypsoralen (5-MOP) | - | - | [7] |

| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | 0.516 x 10⁶ | - | [10] |

| Psoralen Derivative | Reaction Quantum Yield (ΦR) | Notes | Reference |

| 5-Methoxypsoralen (5-MOP) | 0.017 | Formation of the pyrone monoadduct is more favorable. | [7] |

Experimental Protocols

1. Determination of Psoralen-DNA Binding Constant by Spectrofluorometry

-

Objective: To quantify the binding affinity of a psoralen derivative to DNA.

-

Principle: The fluorescence emission of psoralens changes upon intercalation into DNA. This change can be used to determine the binding constant (K) using a Scatchard plot analysis.[10]

-

Methodology:

-

Prepare a stock solution of the psoralen derivative in a suitable solvent (e.g., ethanol).[11]

-

Prepare a series of solutions with a constant concentration of the psoralen derivative and varying concentrations of calf thymus DNA in a buffer solution (e.g., PBS, pH 7.4).[11][12]

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer at the appropriate excitation wavelength (e.g., 315 nm).[11]

-

The data is then transformed using the Scatchard equation to plot r/[L] versus r, where 'r' is the ratio of the concentration of bound ligand to the total concentration of DNA, and [L] is the concentration of the free ligand.

-

The binding constant (K) is determined from the slope of the resulting linear plot.

-

2. Detection of Psoralen-Induced Interstrand Cross-links (ICLs) by Denaturing Gel Electrophoresis

-

Objective: To qualitatively and quantitatively assess the formation of ICLs in DNA.

-

Principle: ICLs prevent the complete denaturation of double-stranded DNA. Under denaturing conditions (e.g., high temperature, denaturing agents), non-cross-linked DNA will separate into single strands, while cross-linked DNA will remain double-stranded or in a 'hairpin' conformation. These different forms can be separated by size using gel electrophoresis.[13]

-

Methodology:

-

Incubate plasmid DNA or a specific DNA fragment with the psoralen derivative in a buffer solution.

-

Expose the solution to a controlled dose of UVA light (e.g., 365 nm) to induce cross-linking.[11]

-

Denature the DNA samples by heating at a high temperature (e.g., 95°C) in the presence of a denaturing agent like formamide.

-

Immediately place the samples on ice to prevent re-annealing.

-

Separate the DNA fragments by electrophoresis on a denaturing polyacrylamide or agarose gel.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light.

-

The presence of higher molecular weight bands corresponding to the cross-linked DNA confirms the formation of ICLs. The intensity of these bands can be used for quantification.

-

Signaling Pathways and Cellular Responses

Beyond direct DNA damage, photoactivated psoralens can influence cellular signaling pathways.

Figure 1. Core mechanism of psoralen-induced DNA damage and cellular response.

Cellular Response to Psoralen-Induced DNA Damage:

The formation of ICLs triggers a complex cellular response involving DNA repair pathways.

References

- 1. Psoralen - Wikipedia [en.wikipedia.org]

- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psoralens to Treat Psoriasis [webmd.com]

- 4. youtube.com [youtube.com]

- 5. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Replication Is Required To Elicit Cellular Responses to Psoralen-Induced DNA Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Spectrofluorometric Determination of DNA Binding Constants for Several Psoralen Derivatives[v1] | Preprints.org [preprints.org]

- 11. Psoralen Crosslinking In Vitro [scott-saunders.github.io]

- 12. researchgate.net [researchgate.net]

- 13. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Psoralen-c 2 cep (CAS Number 126221-83-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Psoralen-c 2 cep, a phosphoramidite used for the site-specific incorporation of a photo-activatable cross-linking agent into oligonucleotides.

Core Properties of this compound

This compound, systematically named 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite, is a key reagent in molecular biology and drug development for studying nucleic acid interactions and structures. Its core utility lies in the psoralen moiety, which can form covalent cross-links with thymidine residues in DNA and uridine residues in RNA upon exposure to long-wave ultraviolet (UVA) light.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 126221-83-8 | [1][2] |

| Molecular Formula | C26H35N2O6P | [1][2] |

| Molecular Weight | 502.55 g/mol | [1][2] |

| Appearance | Solid | |

| Solubility | Soluble in anhydrous acetonitrile. The parent compound, psoralen, is soluble in DMSO and DMF. | [1] |

| Stability in Solution | Stable for 2-3 days in anhydrous acetonitrile at -20°C. | [1] |

| Storage Conditions | Freezer storage at -10 to -30°C, kept dry. | [1] |

Properties of the Parent Compound (Psoralen)

For additional context, the properties of the parent furocoumarin, psoralen, are provided.

| Property | Value | Reference(s) |

| CAS Number | 66-97-7 | [3] |

| Molecular Formula | C11H6O3 | [3] |

| Molecular Weight | 186.16 g/mol | [3] |

| Melting Point | 163-165 °C | [3] |

| Boiling Point | 362.6 °C | [3] |

| Water Solubility | 65.16 mg/L at 25 °C | [3] |

Mechanism of Action: Photo-Cross-linking

The primary function of incorporating this compound into an oligonucleotide is to enable photo-induced cross-linking to a complementary strand. This process is highly specific and dependent on the sequence context and exposure to UVA light.

The mechanism involves two key steps:

-

Intercalation: The planar psoralen moiety intercalates into the DNA or RNA duplex, positioning itself between the base pairs. This is a non-covalent interaction.

-

Photocycloaddition: Upon irradiation with UVA light (typically around 350 nm), the psoralen molecule becomes excited and forms a covalent [2+2] cycloaddition product with a pyrimidine base, most commonly thymidine. This reaction results in a stable interstrand cross-link.[4][5]

The formation of this covalent bond is highly dependent on the proximity of the psoralen to a thymidine residue in the target strand. The C2 spacer arm of this compound is designed to facilitate this interaction in double-stranded nucleic acids.[4][6]

Caption: Mechanism of Psoralen-Induced Interstrand Cross-linking.

Experimental Protocols

Incorporation of this compound into Oligonucleotides

This compound is used as a standard phosphoramidite in automated solid-phase oligonucleotide synthesis.

Materials:

-

This compound phosphoramidite

-

Anhydrous acetonitrile (synthesis grade)

-

Standard DNA/RNA synthesis reagents and synthesizer

Protocol:

-

Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Place the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.

-

Program the synthesis sequence to include the addition of the psoralen moiety at the 5'-terminus.

-

A coupling time of 10 minutes is recommended for this compound to ensure efficient incorporation.[1]

-

Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

-

Deprotection: Use mild deprotection conditions to preserve the integrity of the psoralen moiety. Recommended conditions are either 0.4M methanolic NaOH for 17 hours at room temperature or ammonium hydroxide for 24 hours at room temperature.[1]

-

Purify the psoralen-modified oligonucleotide using standard techniques such as HPLC or PAGE.

Caption: Workflow for Oligonucleotide Synthesis with this compound.

Photo-Cross-linking of Psoralen-Modified Oligonucleotides

Materials:

-

Purified 5'-psoralen-modified oligonucleotide

-

Target DNA or RNA oligonucleotide

-

Hybridization buffer (e.g., 100 mM NaCl, 10 mM phosphate buffer, pH 7.0)

-

UVA light source (e.g., a transilluminator or a dedicated cross-linking instrument, ~350 nm)

-

Quartz cuvettes or microplates

Protocol:

-

Anneal the psoralen-modified oligonucleotide with the target strand by mixing equimolar amounts in hybridization buffer.

-

Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to form the duplex.

-

Place the sample in a quartz cuvette or a UV-transparent microplate.

-

Irradiate the sample with UVA light (350-365 nm) for 15-30 minutes at room temperature. The optimal irradiation time may need to be determined empirically.[7]

-

The cross-linking reaction is now complete. The sample can be used for downstream analysis.

Analysis of Cross-linked Products

The formation of interstrand cross-links can be verified using denaturing polyacrylamide gel electrophoresis (dPAGE).

Protocol:

-

Mix the irradiated sample with a denaturing loading buffer (containing formamide and/or urea).

-

Heat the sample at 90°C for 5 minutes to denature any non-covalently bound duplexes.

-

Load the sample onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

-

Run the gel at a constant voltage until the tracking dye reaches the bottom.

-

Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it.

-

The cross-linked product will migrate slower than the individual single-stranded oligonucleotides.

Synthesis of this compound

While the specific, industrial synthesis of this compound is proprietary, a plausible synthetic route can be conceptualized based on established phosphoramidite and psoralen chemistry. The synthesis would involve the preparation of a psoralen derivative with a linker arm, followed by phosphitylation.

Caption: Conceptual Synthetic Pathway for this compound.

Applications in Research and Drug Development

The ability to introduce a site-specific covalent cross-link makes this compound a valuable tool in various research and therapeutic applications:

-

Probing Nucleic Acid Structure: Cross-linking can be used to investigate the secondary and tertiary structures of DNA and RNA.

-

Studying Nucleic Acid-Protein Interactions: Psoralen-modified oligonucleotides can be used to map the binding sites of proteins on DNA or RNA.

-

Antisense and RNAi Therapeutics: Covalent attachment of an antisense oligonucleotide or siRNA to its target mRNA can lead to irreversible inhibition of gene expression, potentially enhancing the therapeutic effect.

-

Diagnostics: The stable cross-link can improve the sensitivity and specificity of diagnostic assays that rely on nucleic acid hybridization.

-

Gene Editing: Psoralen-conjugated oligonucleotides have been explored for their potential in targeted gene modification.

References

- 1. glenresearch.com [glenresearch.com]

- 2. polyorginc.com [polyorginc.com]

- 3. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Psoralen phosphoramidite | ChemGenes Products [chemgenes.com]

- 5. Psoralen C6-5' Oligo Modifications from Gene Link [genelink.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Psoralen photo-crosslinked mRNA–puromycin conjugates: a novel template for the rapid and facile preparation of mRNA–protein fusions - PMC [pmc.ncbi.nlm.nih.gov]

Psoralen-c2 CEP vs. Other Psoralen Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Psoralens and Their Mechanism of Action

Psoralens are a class of naturally occurring furocoumarins that have been extensively studied and utilized for their potent photo-activated biological activities.[1] These planar, tricyclic compounds can intercalate into the DNA double helix, particularly at 5'-TpA sites.[2] Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), psoralens form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[1][2] This DNA damage can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This phototoxicity forms the basis of psoralen plus UVA (PUVA) therapy, which is used to treat hyperproliferative skin disorders like psoriasis and vitiligo.[3]

Beyond their direct DNA-damaging effects, photoactivated psoralens can also influence cellular signaling pathways. For instance, they have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation and cell survival. Furthermore, psoralens can impact cell membrane properties and interact with other cellular components, suggesting a multifaceted mechanism of action.[4]

Commonly studied and utilized psoralen derivatives include 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), and 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT). These derivatives exhibit differences in their DNA binding affinity, cross-linking efficiency, and pharmacokinetic properties, which influence their therapeutic applications and side-effect profiles.

Psoralen-c2 CEP: A Tool for Site-Specific DNA Modification

Psoralen-c2 Cyanoethyl Phosphoramidite (Psoralen-c2 CEP) is a specialized psoralen derivative designed for the site-specific incorporation of a psoralen moiety into synthetic oligonucleotides. Its chemical name is 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite.[5] The phosphoramidite group allows for its use in standard solid-phase oligonucleotide synthesis.

The "C2" in its name refers to the two-carbon spacer that links the psoralen molecule to the phosphoramidite. This short spacer is specifically designed to facilitate the cross-linking of the psoralen to an adjacent thymine residue in the complementary strand of a DNA duplex.[6] This contrasts with longer spacers, such as the C6 spacer, which are more suited for cross-linking in triplex DNA structures.[6]

The primary application of Psoralen-c2 CEP is in the creation of psoralen-modified oligonucleotides for research purposes, including the study of DNA repair mechanisms, DNA-protein interactions, and the development of targeted photochemotherapy. By incorporating a psoralen at a specific location within an oligonucleotide, researchers can direct the DNA cross-linking event to a predetermined sequence in a target DNA molecule.

Comparative Analysis: Psoralen-c2 CEP-Modified Oligonucleotides vs. Free Psoralen Derivatives

A direct quantitative comparison between Psoralen-c2 CEP as a standalone compound and free psoralen derivatives like 8-MOP, 5-MOP, and AMT is not entirely appropriate, as Psoralen-c2 CEP is a reagent for oligonucleotide synthesis. The relevant comparison lies between an oligonucleotide modified with Psoralen-c2 and the free psoralen derivatives.

Data Presentation

The following tables summarize key quantitative data for common psoralen derivatives. Data for Psoralen-C2 modified oligonucleotides is less readily available in a directly comparable format and can be influenced by the oligonucleotide sequence and experimental conditions.

| Derivative | DNA Binding Affinity (Kd) | Cross-linking Efficiency (Quantum Yield, Φ) | Cytotoxicity (IC50) |

| 8-Methoxypsoralen (8-MOP) | ~1.1 x 10-3 M[7] | ~0.04 (with AT-DNA)[7] | Varies significantly with cell line and UVA dose |

| 5-Methoxypsoralen (5-MOP) | ~1.8 x 10-4 M[7] | Not readily determined by transient spectroscopy[7] | Generally considered less phototoxic than 8-MOP |

| Aminomethyltrimethylpsoralen (AMT) | High (positively charged side chain enhances affinity)[8] | High[9] | More cytotoxic than 8-MOP[8] |

| Psoralen-C2 Modified Oligonucleotide | Dependent on oligonucleotide sequence and target affinity | Potentially lower than longer spacers in some contexts | Sequence- and target-dependent |

Note: The presented values are context-dependent and can vary based on the specific experimental setup, including the DNA sequence, buffer conditions, and UVA light source.

Experimental Protocols

Synthesis and Purification of Psoralen-Modified Oligonucleotides

Objective: To synthesize an oligonucleotide containing a psoralen moiety at a specific position using Psoralen-c2 CEP and purify the final product.

Methodology:

-

Oligonucleotide Synthesis:

-

Utilize a standard automated solid-phase DNA synthesizer.

-

Employ standard phosphoramidite chemistry cycles for the addition of A, C, G, and T bases.

-

At the desired position for psoralen incorporation, use Psoralen-c2 CEP as the phosphoramidite reagent. A longer coupling time of 10-15 minutes is recommended for the psoralen phosphoramidite.

-

-

Cleavage and Deprotection:

-

After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a mild deprotection strategy. A common method is treatment with 0.4M methanolic NaOH at room temperature for 17 hours or concentrated ammonium hydroxide at room temperature for 24 hours.

-

-

Purification:

-

Purify the crude psoralen-modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobicity of the psoralen moiety aids in the separation of the full-length, modified product from truncated sequences.

-

Collect the desired peak and desalt the purified oligonucleotide using a suitable method, such as ethanol precipitation or a desalting column.

-

-

Quality Control:

-

Verify the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or capillary electrophoresis.

-

Quantification of Psoralen-DNA Adducts by HPLC-MS/MS

Objective: To quantify the formation of psoralen-DNA monoadducts and interstrand cross-links in cells treated with a psoralen derivative and UVA light.

Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the psoralen derivative (e.g., 8-MOP or a psoralen-modified oligonucleotide) at the desired concentration for a specified incubation time.

-

Expose the cells to a controlled dose of UVA light (e.g., 365 nm).

-

-

Genomic DNA Isolation:

-

Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol, ensuring minimal oxidative damage during the process.

-

-

DNA Digestion:

-

Digest the purified genomic DNA to nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. For the analysis of interstrand cross-links, a more specific digestion with nuclease P1 alone can be employed to yield a tetranucleotide containing the cross-link.[10]

-

-

HPLC-MS/MS Analysis:

-

Separate the digested nucleosides or oligonucleotides using reverse-phase HPLC.

-

Detect and quantify the psoralen-DNA adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

-

Data Analysis:

-

Generate a standard curve using known amounts of purified psoralen-DNA adduct standards.

-

Calculate the number of adducts per unit of DNA (e.g., adducts per 106 nucleotides).

-

Cell Viability Assay for Photodynamic Compounds

Objective: To determine the cytotoxicity of psoralen derivatives upon photoactivation.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

-

Compound Incubation:

-

Treat the cells with a serial dilution of the psoralen derivative. Include a vehicle-only control.

-

-

UVA Irradiation:

-

Expose the plate to a specific dose of UVA light. Include a parallel plate that is not irradiated to assess "dark toxicity".

-

-

Incubation:

-

Incubate the cells for a period of time (e.g., 24-72 hours) to allow for the cytotoxic effects to manifest.

-

-

Viability Measurement (MTT or MTS Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubate for 1-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

-

If using MTT, solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Mandatory Visualizations

Psoralen Mechanism of Action

Caption: General mechanism of action for psoralen derivatives.

Experimental Workflow for Psoralen-Modified Oligonucleotide Synthesis and Analysis

Caption: Workflow for synthesis and analysis of psoralen-modified oligonucleotides.

Simplified Signaling Pathway Affected by Psoralen Treatment

Caption: Simplified overview of signaling pathways affected by psoralen-induced DNA damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomers.net | Modifications : Psoralen - biomers.net Oligonucleotides [biomers.net]

- 4. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. Psoralen Derivatives with Enhanced Potency [escholarship.org]

- 9. biorxiv.org [biorxiv.org]

- 10. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Psoralen and Its Derivatives: A Technical Guide

A Note on "Psoralen-c 2 cep" : Initial research indicates that "this compound" refers to 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite (CAS Number: 126221-83-8)[1][2][3][4][5]. This is a specialized phosphoramidite reagent used in oligonucleotide synthesis to incorporate a psoralen moiety that can photo-crosslink DNA and RNA[3][6][7]. There is currently no publicly available research on the in vitro biological activity of this specific compound in terms of its effects on cell signaling, proliferation, or apoptosis.

This guide will, therefore, focus on the well-documented in vitro biological activities of the parent compound, Psoralen, and its common, pharmacologically active derivatives.

Introduction to Psoralens

Psoralens are a class of naturally occurring furocoumarins found in various plants[8][9][10]. These tricyclic compounds are known for their photosensitizing properties, which are harnessed in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo[9][11][12]. Beyond their photosensitizing effects, psoralen and its derivatives, such as 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), and isopsoralen, have demonstrated a range of in vitro biological activities, including anticancer and anti-inflammatory effects[13][14][15][16]. These activities are often independent of photoactivation and involve the modulation of key cellular signaling pathways.

Anticancer Activity of Psoralens In Vitro

Psoralen and its derivatives have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner[13][15]. The primary mechanism often involves the induction of apoptosis and cell cycle arrest[17].

Quantitative Data: Cytotoxicity of Psoralens

The following table summarizes the half-maximal inhibitory concentration (IC50) values of psoralen and isopsoralen against several human cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Psoralen | KB | Oral carcinoma | 88.1 | [13] |

| Psoralen | KBv200 | Multidrug-resistant oral carcinoma | 86.6 | [13] |

| Psoralen | K562 | Erythroleukemia | 24.4 | [13] |

| Psoralen | K562/ADM | Multidrug-resistant erythroleukemia | 62.6 | [13] |

| Isopsoralen | KB | Oral carcinoma | 61.9 | [13] |

| Isopsoralen | KBv200 | Multidrug-resistant oral carcinoma | 49.4 | [13] |

| Isopsoralen | K562 | Erythroleukemia | 49.6 | [13] |

| Isopsoralen | K562/ADM | Multidrug-resistant erythroleukemia | 72.0 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., KB, K562) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of psoralen or its derivatives (e.g., 10, 25, 50, 100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Anticancer Activity Screening

References

- 1. polyorginc.com [polyorginc.com]

- 2. chembk.com [chembk.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Page loading... [guidechem.com]

- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 6. chemgenes.com [chemgenes.com]

- 7. 5' C2 Psoralen - 1 modification [eurogentec.com]

- 8. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psoralen - Wikipedia [en.wikipedia.org]

- 10. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. psoralen | Taber's Medical Dictionary [nursing.unboundmedicine.com]

- 13. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]

Psoralen-C2-CEP for DNA Cross-Linking Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring heterocyclic compounds that have been extensively utilized in molecular biology and medicine for their ability to form covalent cross-links with DNA upon photoactivation. When intercalated into the DNA double helix, psoralen molecules can be activated by long-wave ultraviolet light (UVA, 350-365 nm) to form monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[1][2] This irreversible cross-linking blocks critical cellular processes such as DNA replication and transcription, making psoralens potent tools for studying DNA repair mechanisms, probing DNA structure, and as therapeutic agents.[3]

The development of phosphoramidite chemistry has enabled the site-specific incorporation of psoralen moieties into synthetic oligonucleotides. Psoralen-C2-CE Phosphoramidite (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a key reagent in this field, allowing for the covalent attachment of a psoralen molecule to the 5'-terminus of an oligonucleotide via a two-carbon spacer. This technical guide provides a comprehensive overview of the use of Psoralen-C2-CEP in DNA cross-linking studies, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

The process of DNA cross-linking by a Psoralen-C2 modified oligonucleotide involves a two-step photochemical reaction:

-

Intercalation: The planar psoralen ring system intercalates into the DNA double helix, preferentially at 5'-TA and 5'-AT sequences.[1] The oligonucleotide to which the psoralen is attached directs this intercalation to a specific target sequence through Watson-Crick base pairing.

-

Photoactivation and Covalent Bond Formation: Upon irradiation with UVA light (typically 350-365 nm), the intercalated psoralen undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of a thymine residue on the complementary strand, forming a monoadduct.[4] With continued irradiation, a second cycloaddition can occur with a thymine on the opposite strand, resulting in an interstrand cross-link (ICL).[2] This ICL covalently links the two strands of the DNA duplex. The cross-linking reaction is photoreversible upon irradiation with short-wave UV light (254 nm).[2]

Data Presentation

Table 1: Physicochemical Properties of Psoralen-C2 Phosphoramidite

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₅N₂O₆P | [5] |

| Molecular Weight | 502.55 g/mol | [5] |

| CAS Number | 126221-83-8 | [5] |

| Recommended Coupling Time | 10 minutes | [5] |

| Deprotection Conditions | 0.4M Methanolic NaOH for 17 hr at RT or Ammonium Hydroxide for 24 hr at RT | [5] |

Table 2: Comparative Cross-Linking Efficiency of Psoralen-Modified Oligonucleotides

| Psoralen Linker | Cross-Linking Efficiency | Notes | Reference |

| C2 Linker | <40% | Significant drop in efficiency observed. | [6] |

| C6 Linker | >80% | Consistently high cross-linking yields. | [6] |

Note: The efficiency of cross-linking can be influenced by the specific DNA sequence, buffer conditions, and irradiation parameters.

Experimental Protocols

Synthesis and Purification of Psoralen-C2 Modified Oligonucleotides

Protocol:

-

Oligonucleotide Synthesis: The Psoralen-C2-CE Phosphoramidite is incorporated at the 5'-terminus of the oligonucleotide during standard automated solid-phase DNA synthesis. A coupling time of 10 minutes is recommended for the psoralen phosphoramidite.[5]

-

Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a mild deprotection strategy, such as 0.4M methanolic NaOH for 17 hours at room temperature or concentrated ammonium hydroxide for 24 hours at room temperature.[5]

-

Purification: Due to the hydrophobicity of the psoralen moiety, purification of the modified oligonucleotide is crucial to remove failure sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended purification method. The psoralen-modified oligonucleotide will have a longer retention time than the unmodified failure sequences.

DNA Cross-Linking Reaction

Protocol:

-

Annealing: The purified 5'-Psoralen-C2 modified oligonucleotide is annealed to its complementary target DNA strand in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5). Typically, a slight excess of the psoralen-modified oligonucleotide is used.

-

UVA Irradiation: The annealed duplex is irradiated with UVA light (350-365 nm). The irradiation time and intensity will need to be optimized depending on the specific application and experimental setup. A handheld UV lamp or a cross-linker instrument can be used. It is important to perform the irradiation on ice to minimize heat-induced denaturation of the DNA.

-

Reaction Quenching: The reaction can be stopped by turning off the UV light source.

Analysis of Cross-Linked Products

Protocol:

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The cross-linking reaction products are analyzed by denaturing PAGE (typically containing 7-8 M urea).

-

Sample Preparation: An equal volume of a denaturing loading buffer (e.g., 90% formamide, 10 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol) is added to the samples. The samples are heated at 90-95°C for 5 minutes to denature the DNA and then immediately placed on ice.

-

Electrophoresis: The samples are loaded onto the denaturing polyacrylamide gel and electrophoresed at a constant voltage.

-

Visualization: The DNA bands can be visualized by staining with a fluorescent dye (e.g., SYBR Gold) or by autoradiography if one of the oligonucleotides is radiolabeled. The cross-linked product will migrate slower than the individual single-stranded oligonucleotides.

Mandatory Visualizations

Signaling Pathways

Caption: Cellular response to psoralen-induced DNA interstrand cross-links.

Experimental Workflow

Caption: Workflow for psoralen-C2-CEP mediated DNA cross-linking.

Advantages and Considerations

The use of Psoralen-C2-CEP for site-specific DNA cross-linking offers several advantages:

-

Sequence Specificity: The oligonucleotide directs the psoralen to a specific target sequence, allowing for precise control over the location of the cross-link.

-

Covalent and Stable Linkage: The resulting interstrand cross-link is a stable covalent bond.

-

Photochemical Control: The cross-linking reaction is initiated by light, providing temporal and spatial control over the reaction.

However, researchers should also consider the following:

-

Lower Cross-Linking Efficiency of the C2 Linker: Studies have shown that the shorter C2 linker results in significantly lower cross-linking efficiency compared to the longer C6 linker.[6] This may be due to suboptimal positioning of the psoralen moiety within the DNA duplex for the second photoreaction to occur.

-

Potential for Monoadduct Formation: The reaction can produce both monoadducts and interstrand cross-links. Experimental conditions may need to be optimized to favor the desired product.

-

UV-Induced DNA Damage: The use of UV light can potentially cause other forms of DNA damage, such as pyrimidine dimers, although this is more of a concern with shorter wavelength UV.[1]

Conclusion

Psoralen-C2-CE Phosphoramidite is a valuable tool for researchers studying DNA structure, function, and repair. By enabling the site-specific introduction of a photo-cross-linker into a DNA oligonucleotide, it allows for precise and controlled formation of interstrand cross-links. While the shorter C2 linker may result in lower cross-linking yields compared to longer linkers, the ability to introduce a covalent linkage at a defined position within a DNA duplex remains a powerful technique for a wide range of applications in molecular biology and drug development. Careful consideration of experimental design, including oligonucleotide sequence, purification, and irradiation conditions, is essential for successful implementation of this technology.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Psoralen C6-5' Oligo Modifications from Gene Link [genelink.com]

- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

- 6. Psoralen photo-crosslinked mRNA–puromycin conjugates: a novel template for the rapid and facile preparation of mRNA–protein fusions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemistry of Psoralens

It appears there may be a misunderstanding regarding the specific compound "Psoralen-c2 cep," as extensive searches have not yielded information on a molecule with this designation. The provided search results focus on the broader family of psoralens, a class of naturally occurring furocoumarins known for their photosensitizing properties.

Therefore, this technical guide will provide an in-depth overview of the general photochemistry of psoralens, drawing upon the available scientific literature. The principles, experimental approaches, and data presented here are fundamental to understanding the photochemical behavior of psoralen derivatives and can serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel psoralen compounds.

Introduction

Psoralens are planar, tricyclic compounds that, upon activation by ultraviolet A (UVA) radiation (320-400 nm), engage in photochemical reactions with biological macromolecules.[1][2][3] This photoactivity is the basis for their therapeutic applications in conditions such as psoriasis and vitiligo, a treatment modality known as PUVA (Psoralen + UVA) therapy.[1][3] The core mechanism of action involves the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and cell proliferation.[4] However, the photochemistry of psoralens is complex, involving multiple reaction pathways and interactions with other cellular components.[1][2][5]

Core Photochemical Mechanisms

The photochemical reactions of psoralens can be broadly categorized into two distinct types:

-

Type I Reactions: These are anoxic (oxygen-independent) photoreactions that primarily involve the interaction of the photoexcited psoralen molecule with DNA.[1] After intercalating into the DNA double helix, the psoralen can absorb a photon of UVA light, leading to the formation of a covalent bond with a pyrimidine base, most commonly thymine. Bifunctional psoralens can subsequently absorb a second photon to form a cross-link between the two DNA strands.

-

Type II Reactions: These reactions are oxygen-dependent and involve the transfer of energy from the excited triplet state of the psoralen to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂⁻).[1] These ROS can then cause oxidative damage to various cellular components, including lipids, proteins, and nucleic acids, contributing to the overall cellular response.

The primary photoreactive form of psoralen is its triplet state.[1] The sites of these photochemical reactions are diverse and include the cell nucleus (DNA and chromatin), cytoplasmic constituents (enzymes, RNA), and the cell membrane.[1]

Signaling Pathways and Cellular Targets

While DNA is a primary target, evidence suggests that the biological effects of psoralens are not solely due to DNA damage. Psoralens and UVA light can also modulate cellular signaling pathways. A significant non-DNA target is the epidermal growth factor (EGF) receptor.[2][5] Photoactivated psoralens can lead to the phosphorylation of the EGF receptor, altering its structure and function, which in turn inhibits EGF binding and disrupts normal growth factor signaling.[2][5]

Quantitative Data

The efficiency of psoralen photochemistry is influenced by several factors, including the specific psoralen derivative, the DNA sequence, and the binding affinity of the psoralen to DNA.

Table 1: DNA Binding Constants for Psoralen Derivatives

| Psoralen Derivative | Binding Constant (M⁻¹) |

| 8-Methoxypsoralen (8-MOP) | 0.325 x 10⁶ |

| 4,5',8-Trimethylpsoralen (AMT) | 0.516 x 10⁶ |

| 6E | 7.30 x 10⁶ |

| Data obtained under identical experimental conditions using spectrofluorometry.[4] |

Table 2: Relative Photoreactivity Rates of Psoralen Derivatives with DNA

| Psoralen Derivative | Maximum/Minimum Photoreactivity Ratio |

| Monofunctional Psoralens | < 2 |

| 8-Methoxypsoralen (8-MOP) | ~ 3.4 |

| 5-Methoxypsoralen (5-MOP) | ~ 6.2 |

| The ratio represents the difference in photoreactivity across various DNA sequences, indicating sequence specificity.[6] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the photochemistry of psoralens. Below are generalized protocols for key experiments.

Protocol 1: Determination of DNA Binding Constants by Spectrofluorometry

This protocol outlines the general steps to determine the affinity of a psoralen derivative for DNA.

Methodology:

-

Solution Preparation: Prepare stock solutions of the psoralen derivative and calf thymus DNA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Titration: In a quartz cuvette, place a fixed concentration of the psoralen solution. Sequentially add small aliquots of the DNA solution.

-

Fluorescence Measurement: After each addition of DNA, record the fluorescence emission spectrum of the psoralen using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the psoralen.

-

Data Analysis: The binding of the psoralen to DNA will typically result in quenching of its fluorescence. Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Calculation of Binding Constant: Use the Stern-Volmer equation or Scatchard analysis to calculate the binding constant (Kb), which provides a quantitative measure of the binding affinity.

Protocol 2: Analysis of Psoralen-DNA Photoadducts by HPLC

This protocol describes a method to quantify the formation of psoralen-DNA photoadducts.

Methodology:

-

Sample Preparation: Prepare a solution containing the psoralen derivative and DNA.

-

Irradiation: Irradiate the solution with a UVA light source (e.g., a filtered mercury arc lamp or a UVA lamp) for a defined period. The wavelength range should be controlled to 320-400 nm.[2][3]

-

DNA Hydrolysis: After irradiation, precipitate the DNA and hydrolyze it to its constituent nucleosides using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase).

-

HPLC Analysis: Analyze the hydrolysate using reverse-phase high-performance liquid chromatography (HPLC) with a UV detector. The psoralen-nucleoside adducts can be separated and quantified by comparing their retention times and peak areas to known standards.

Protocol 3: Chemical Characterization of Psoralen Derivatives

Prior to photochemical studies, it is essential to confirm the identity and purity of the psoralen compound.

Methodology:

A combination of analytical techniques is used for comprehensive characterization:[7]

-

Thin-Layer Chromatography (TLC): To assess the purity of the compound and identify any potential impurities.

-

Gas Chromatography (GC): For quantitative analysis of purity.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound.

Conclusion

The photochemistry of psoralens is a multifaceted field with significant implications for drug development and therapy. Understanding the fundamental photochemical reactions, their kinetics, and the cellular targets is crucial for the design of new psoralen derivatives with enhanced efficacy and reduced side effects. The experimental protocols and quantitative data presented in this guide provide a framework for the investigation of these important compounds. Further research into novel psoralen structures and their specific interactions with biological systems will continue to advance their therapeutic potential.

References

- 1. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHOTOCHEMISTRY AND PHOTOBIOLOGY OF PSORALENS -Journal of Photoscience | 학회 [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequence specificity of psoralen photobinding to DNA: a quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical characterization of psoralens used in the National Toxicology Program research projects - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Understanding Psoralen-C2 Phosphoramidite

An In-depth Technical Guide to Psoralen-C2 Phosphoramidite Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Psoralens are a class of naturally occurring heterocyclic compounds that have become indispensable tools in molecular biology.[1] These planar molecules readily intercalate into the helical structure of double-stranded DNA and RNA.[1][2] Upon exposure to long-wavelength ultraviolet light (UVA, ~365 nm), psoralens become photoactivated and form covalent cyclobutane linkages with adjacent pyrimidine bases (primarily thymine and uracil).[1][3][4] This process can result in two types of adducts: a monoadduct, where the psoralen attaches to a single pyrimidine, or a diadduct, which creates an interstrand cross-link (ICL) by binding to pyrimidines on opposite strands.[1][5] These ICLs are highly stable but can be photoreversed with short-wavelength UV light (~254 nm).[1][6]

The term "Psoralen-C2-CEP" refers to a specific chemical reagent used for synthesizing custom oligonucleotides: Psoralen-C2 Phosphoramidite . In this context:

-

Psoralen is the photoactive core molecule.

-

C2 refers to a two-carbon linker that attaches the psoralen moiety to the oligonucleotide backbone. This linker provides the flexibility needed for the psoralen to effectively intercalate into the target nucleic acid duplex.[1]

-

CEP (2-cyanoethyl phosphoramidite) is the chemical group that enables the incorporation of the psoralen-C2 modifier into a growing oligonucleotide chain during automated solid-phase synthesis.

This guide details the mechanism, applications, and experimental considerations for using oligonucleotides modified with Psoralen-C2 phosphoramidite in molecular biology research and drug development.

Core Mechanism of Action

The utility of psoralen-modified oligonucleotides stems from their ability to form highly specific and irreversible cross-links with target nucleic acid sequences. The process is a two-step reaction initiated by UVA light.

// Node Definitions Intercalation [label="Psoralen Intercalation\n(into dsDNA/dsRNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monoadduct [label="Monoadduct Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Diadduct [label="Diadduct (ICL)\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reversal [label="Photoreversal", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Original Target\n(dsDNA/dsRNA)", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edge and Pathway Definitions Intercalation -> Monoadduct [label="UVA Light (365 nm)"]; Monoadduct -> Diadduct [label="UVA Light (365 nm)"]; Diadduct -> Reversal [label="UV Light (254 nm)"]; Reversal -> Target [style=dashed];

// Invisible nodes for alignment subgraph { rank=same; Intercalation; Monoadduct; Diadduct; } }

Caption: General mechanism of psoralen photo-cross-linking and reversal.

Applications in Molecular Biology and Drug Development

Probing RNA and DNA Structure

Psoralen cross-linking is a powerful technique for elucidating the secondary and tertiary structures of nucleic acids in vivo and in vitro.[1][6][7] By cross-linking pyrimidines that are in close proximity within a folded structure, researchers can map base-pairing interactions, including those that are long-range.[7]

A prominent application is the PARIS (Psoralen Analysis of RNA Interactions and Structures) method, which maps transcriptome-wide RNA-RNA interactions at near base-pair resolution.[6][8][9] This technique combines in vivo psoralen cross-linking, 2D gel purification of cross-linked fragments, proximity ligation, and high-throughput sequencing to provide a global view of the RNA structurome.[6][8]

// Node Definitions A [label="In Vivo Cross-linking\n(AMT Psoralen + 365 nm UVA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="RNA Extraction &\nPartial RNase Digestion", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2D Gel Electrophoresis\n(Purify cross-linked fragments)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Proximity Ligation\n(Join ends of duplex)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reverse Transcription\n& High-Throughput Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Computational Analysis\n(Map RNA structures/interactions)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow Edges A -> B -> C -> D -> E -> F; }

Caption: The experimental workflow for the PARIS method.[6][8]

Studying DNA Repair Pathways

Psoralen-induced ICLs are among the most cytotoxic forms of DNA damage because they block the progression of replication forks and transcription complexes.[4][5] This makes psoralen an ideal tool for studying the complex cellular pathways responsible for ICL repair.[5][10] Researchers can induce ICLs in a controlled manner and then monitor the recruitment of repair factors, the kinetics of lesion removal, and the activation of cell cycle checkpoints and apoptotic pathways. Studies have shown that the Fanconi anemia (FA) and nucleotide excision repair (NER) pathways are critical for resolving these lesions. Psoralen-induced ICLs are known to trigger an ATR-dependent signaling cascade that leads to the phosphorylation and activation of the p53 tumor suppressor.[4]

// Node Definitions ICL [label="Psoralen-Induced ICL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stall [label="Stalled Replication Fork\n& Transcription Complex", fillcolor="#FBBC05", fontcolor="#202124"]; ATR [label="ATR Kinase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Phosphorylation\n(Ser15)", fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Edges ICL -> Stall -> ATR -> p53; p53 -> Arrest; p53 -> Apoptosis; }

Caption: Simplified signaling pathway induced by psoralen ICLs.[4]

Antigene and Antisense Therapeutics

In the realm of drug development, psoralen-modified oligonucleotides are explored as potent antigene and antisense agents.[11]

-

Antigene Strategy: A psoralen-conjugated oligonucleotide can be designed to bind to a specific sequence in the major groove of duplex DNA, forming a stable triple helix.[1] Subsequent irradiation with UVA light creates a permanent ICL at the target site, which can irreversibly inhibit gene transcription.[12]

-

Antisense Strategy: Similarly, a psoralen-modified antisense oligonucleotide can bind to a complementary mRNA sequence. Photo-cross-linking creates a covalent bond that can block translation or promote mRNA degradation.

This approach offers a high degree of specificity and the potential for permanent gene silencing, making it an attractive therapeutic strategy.

// Node Definitions Oligo [label="Psoralen-Modified\nOligonucleotide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Target Duplex DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Triplex [label="Triple Helix\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; Crosslink [label="Permanent ICL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [label="Transcription Blocked", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow Edges {Oligo, DNA} -> Triplex [arrowhead=none]; Triplex -> Crosslink [label="UVA (365 nm)"]; Crosslink -> Block; }

Caption: Workflow for psoralen-based antigene therapy.[1][12]

Quantitative Data Summary

The efficiency and outcome of psoralen cross-linking depend on the specific psoralen derivative and the experimental conditions.

Table 1: Psoralen Derivative Properties and Cross-linking Efficiency

| Psoralen Derivative | Key Feature | ICL Formation Efficiency | Application Note |

| 8-Methoxypsoralen (8-MOP) | High ICL yield | Up to 40% of adducts form ICLs[5] | Commonly used as a model ICL-inducing agent in DNA repair studies.[5] |

| 4,5’,8-trimethylpsoralen (TMP) | High reactivity | Forms monoadducts quickly, which convert to diadducts over time.[13] | Used to study DNA supercoiling and replication intermediates.[14] |

| 4’-aminomethyl-trioxsalen (AMT) | Water-soluble | Highly efficient | The derivative of choice for in vivo RNA structure analysis like PARIS due to its solubility.[2][6] |

| Angelicin | Monofunctional | Forms only monoadducts | Used as a control to distinguish effects of ICLs from monoadducts.[4] |

Table 2: Typical Experimental Parameters for In Vivo Cross-linking

| Parameter | Value Range | Notes |

| Psoralen Concentration | 10 µg/mL - 0.5 mg/mL[6][15] | Concentration is optimized based on cell type and desired cross-linking density. |

| Incubation Time | 4 - 30 minutes[6][12][15] | Allows for cellular uptake and intercalation into nucleic acids. |

| UVA Wavelength | 365 nm[12][13][14][15] | Standard wavelength for activating psoralens. |

| UVA Dose / Time | ~3.6 kJ/m² or 5 - 15 minutes[12][15] | Irradiation is often performed on ice to minimize cellular damage.[15] |

| Reversal Wavelength | 254 nm[1][6] | Used to reverse cross-links for analysis. |

Experimental Protocols

Protocol 1: In Vivo Psoralen Cross-linking of Cellular RNA (Adapted from PARIS)[6]

-

Cell Culture: Grow adherent cells in 10 cm plates to approximately 70% confluency.

-

Psoralen Incubation: Prepare a 0.5 mg/mL solution of AMT psoralen in 1x PBS. Remove the cell culture medium, wash the cells once with 1x PBS, and add 0.4 mL of the AMT solution (or 1x PBS as a control).

-

Incubation: Incubate the plates for 30 minutes under normal cell culture conditions (e.g., 37°C, 5% CO₂).

-

UVA Irradiation: Place the culture dishes on an ice bed and expose them to 365 nm UVA light. The exact energy dose should be calibrated, but a typical exposure might be ~2-5 kJ/m².

-

Cell Harvesting: Immediately after irradiation, wash the cells with ice-cold PBS and harvest them by scraping.

-

Nucleic Acid Extraction: Proceed immediately with RNA extraction using a standard protocol (e.g., TRIzol). The cross-links are stable throughout this process.

Protocol 2: Analysis and Reversal of Psoralen Cross-links[5][6][15]

-

Denaturing Gel Electrophoresis:

-

Resuspend the extracted nucleic acid samples in a denaturing loading buffer (e.g., containing formamide or DMSO).

-

Denature the samples by heating at 80-95°C for 5 minutes.

-

Separate the fragments on a denaturing polyacrylamide or agarose gel. Cross-linked species will migrate slower than their non-cross-linked counterparts.

-

-

Visualization:

-

Stain the gel with a fluorescent dye like SYBR Gold or ethidium bromide.

-

Image the gel using a transilluminator with a wavelength that does not cause photoreversal (e.g., >300 nm).[6]

-

-

Photoreversal of Cross-links:

-

Excise the gel band corresponding to the cross-linked species.

-

Place the gel slice in a UV stratalinker or on a UV transilluminator and irradiate with 254 nm light. A typical dose is 1200 µJoules, often applied to both sides of the gel slice.[15]

-

The reversed products can be eluted from the gel and analyzed further, for example, by running on a second dimension gel to separate the previously linked fragments.[6]

-

Conclusion

Psoralen-C2 phosphoramidite is a critical reagent that enables the synthesis of oligonucleotides capable of targeted, light-activated covalent cross-linking. These modified probes are versatile tools with broad applications, from fundamental studies of nucleic acid structure and DNA repair to the development of innovative antigene therapeutics. By providing a mechanism for irreversibly locking onto a specific DNA or RNA sequence, psoralen-based technologies offer a unique combination of specificity and permanence that continues to drive discovery in molecular biology and drug development.

References

- 1. genelink.com [genelink.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psoralen cross-linking of ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution | Springer Nature Experiments [experiments.springernature.com]

- 10. Formation and repair of psoralen-DNA adducts and pyrimidine dimers in human DNA and chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Psoralen Crosslinking In Vitro [scott-saunders.github.io]

- 14. researchgate.net [researchgate.net]

- 15. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

Early-Stage Research on Psoralens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Psoralens

Psoralens are a class of naturally occurring linear furanocoumarins found in various plants, including Psoralea corylifolia, figs, celery, and citrus fruits.[1] Structurally, they consist of a furan ring fused with a coumarin moiety.[2] Psoralens are renowned for their photosensitizing properties, becoming biologically active upon exposure to ultraviolet A (UVA) radiation. This unique characteristic has led to their clinical use in PUVA (psoralen + UVA) therapy for hyperproliferative skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] The parent compound of this family is psoralen, with the IUPAC name 7H-Furo[3,2-g][1]benzopyran-7-one.[1] While a specific derivative, "Psoralen-c 2 cep" (CAS: 126221-83-8, Molecular Formula: C26H35N2O6P), has been identified, detailed early-stage research on this particular compound is not extensively available in the public domain.[3] Therefore, this guide focuses on the well-documented research of the broader psoralen family to provide a foundational understanding for researchers.

Core Mechanisms of Action

The biological effects of psoralens are primarily attributed to two distinct mechanisms: DNA intercalation and interaction with cellular receptors, leading to the modulation of various signaling pathways.

DNA Intercalation and Photoreactivity

Upon administration, the planar structure of psoralen molecules allows them to intercalate into the DNA double helix, positioning themselves between adjacent pyrimidine bases, with a preference for 5'-TpA sites.[1] In this inert state, they have minimal biological activity. However, upon activation by UVA radiation (320-400 nm), psoralens form covalent monoadducts and interstrand cross-links (ICLs) with thymine bases.[1][4] This cross-linking inhibits DNA replication and transcription, ultimately inducing apoptosis, particularly in rapidly proliferating cells.[1][4] This is the primary mechanism underlying their efficacy in treating hyperproliferative skin conditions.

Receptor-Mediated Actions

Emerging research has unveiled a DNA-independent mechanism of action for psoralens. Evidence suggests the existence of a specific, high-affinity psoralen receptor, a 22,000 molecular weight protein found in the membrane and cytoplasm of responsive cells.[5][6] Photoactivation of this receptor initiates a cascade of intracellular events, including the phosphorylation of the epidermal growth factor (EGF) receptor.[5][6] This modification impairs the EGF receptor's ability to bind EGF and inhibits its intrinsic tyrosine kinase activity, thereby disrupting normal growth factor signaling.[5][6]

Key Signaling Pathways Modulated by Psoralens

Psoralens have been shown to influence several critical signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB and MAPK Signaling Pathways

Psoralen derivatives have demonstrated significant anti-inflammatory effects by regulating the NF-κB and MAPK signaling pathways.[7] In lipopolysaccharide (LPS)-stimulated macrophages, certain psoralen derivatives, such as 8-hydroxypsoralen (xanthotoxol), have been shown to inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), IL-6, and IL-1β.[7][8] Mechanistically, this is achieved by suppressing the phosphorylation of IκBα, p38 MAPK, and JNK, and inhibiting the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus.[7]

p53-Mediated Apoptosis

The DNA damage induced by photoactivated psoralens triggers a cellular stress response that can lead to apoptosis through the activation of the p53 tumor suppressor protein.[4] Following the formation of psoralen-DNA adducts, p53 is activated and subsequently upregulates the expression of p21waf/Cip, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest and apoptosis.[4]

Quantitative Data on Psoralen Derivatives

The following table summarizes the quantitative effects of various psoralen derivatives on inflammatory markers in RAW 264.7 macrophage cells.

| Psoralen Derivative | Concentration (µM) | Target | Effect | Reference |

| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | PGE2 Production | Concentration-dependent decrease | [8] |

| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | IL-6 Production | Concentration-dependent decrease | [8] |

| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | IL-1β Production | Concentration-dependent decrease | [8] |

| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | iNOS Protein Levels | Decrease | [8] |

| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | COX-2 Protein Levels | Decrease | [8] |

Experimental Protocols

Cell Viability Assay

-

Cell Line: RAW 264.7 macrophages.

-

Method: Cells are seeded in 96-well plates and treated with various concentrations of psoralen derivatives (e.g., 62.5, 125, 250, 500, and 1000 µM) with or without LPS (1 µg/mL) for 24 hours.[8]

-

Analysis: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Measurement of Inflammatory Mediators

-

Cell Line: RAW 264.7 macrophages.

-

Method: Cells are pre-treated with psoralen derivatives for a specified time (e.g., 1 hour) followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Analysis: The concentrations of PGE2, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression

-

Cell Line: RAW 264.7 macrophages.

-

Method: Cells are treated with psoralen derivatives and/or LPS. Total cellular proteins are extracted, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Analysis: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-IκBα, phospho-p38, phospho-JNK, p65, and β-actin as a loading control). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Future Directions and Conclusion

References

- 1. Psoralen - Wikipedia [en.wikipedia.org]

- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Photosensitizing Properties of Psoralen-C2 CEP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralen-C2 Cyanoethyl Phosphoramidite (Psoralen-C2 CEP) is a phosphoramidite reagent used in automated oligonucleotide synthesis to incorporate a psoralen moiety at a specific site within a DNA or RNA strand. Psoralens are a class of naturally occurring furocoumarins that, upon photoactivation with long-wave ultraviolet light (UVA), can form covalent adducts with pyrimidine bases, particularly thymine and uracil. This photosensitizing property makes psoralen-modified oligonucleotides powerful tools in molecular biology, genomics, and drug development for applications such as sequence-specific DNA cross-linking, inhibition of gene expression, and investigation of DNA repair pathways.

This technical guide provides an in-depth overview of the core photosensitizing properties of Psoralen-C2 CEP, including its mechanism of action, quantitative data on adduct formation, detailed experimental protocols for its use, and the key signaling pathways activated by the DNA damage it induces.

Mechanism of Action

The photosensitizing action of a psoralen-modified oligonucleotide occurs in a two-step process:

-

Intercalation: The planar tricyclic structure of the psoralen moiety intercalates into the DNA or RNA duplex at a site adjacent to a pyrimidine base, most favorably a 5'-TA or 5'-AT sequence. This initial non-covalent binding is a prerequisite for the subsequent photochemical reaction.[1][2]

-

Photocycloaddition: Upon irradiation with UVA light (typically 350-365 nm), the intercalated psoralen absorbs a photon, exciting it to a reactive triplet state. This excited psoralen can then undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent pyrimidine base (e.g., thymine).[3] This results in the formation of a stable cyclobutane ring, covalently linking the psoralen to the nucleic acid strand and forming a monoadduct .[1] If the monoadduct is positioned appropriately within the duplex, absorption of a second photon can lead to a similar reaction with a pyrimidine on the opposite strand, resulting in an interstrand cross-link (ICL) .[1][3] This ICL covalently links the two strands of the nucleic acid, preventing their separation during essential cellular processes like replication and transcription.[4][5] The formation of diadducts is also photoreversible with short-wavelength UV light (254 nm).[1]

Quantitative Data on Psoralen-DNA Adduct Formation

The efficiency of monoadduct and interstrand cross-link formation is dependent on the psoralen derivative, the nucleic acid sequence, and the dose of UVA irradiation. The following tables summarize quantitative data for 8-methoxypsoralen (8-MOP), a closely related and extensively studied psoralen, which can be considered indicative of the behavior of psoralen-modified oligonucleotides.

Table 1: 8-MOP Interstrand Cross-link (ICL) Formation in Human Cells [5]

| UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides |

| 0.5 | 4.5 |

| 2.0 | 38 |

| 5.0 | 76 |

Table 2: 8-MOP Monoadduct (MA) Formation in Human Cells at Varying UVA Doses [6]

| UVA Dose (J/cm²) | 8-MOP-MA1 (adducts per 10⁶ nucleotides) | 8-MOP-MA2 (adducts per 10⁶ nucleotides) | 8-MOP-MA3 (adducts per 10⁶ nucleotides) |

| 0.5 | 7.6 | 1.9 | 7.2 |

| 10.0 | 2.2 | 9.9 | 50.8 |

Experimental Protocols

Synthesis and Purification of Psoralen-Modified Oligonucleotides

Objective: To synthesize an oligonucleotide with a site-specific psoralen modification using Psoralen-C2 CEP.

Methodology:

-

Automated DNA/RNA Synthesis: Standard phosphoramidite chemistry is used on an automated synthesizer.[7] Psoralen-C2 CEP is dissolved in anhydrous acetonitrile to the same concentration as the standard nucleoside phosphoramidites.

-

Coupling: During the desired coupling cycle, the Psoralen-C2 CEP solution is delivered to the synthesis column. A longer coupling time of 10-15 minutes is recommended to ensure efficient incorporation of the psoralen moiety.

-

Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a mild deprotection strategy to preserve the psoralen modification. Suitable conditions include 0.4M methanolic NaOH for 17 hours at room temperature or ammonium hydroxide for 24 hours at room temperature.

-

Purification: Psoralen-modified oligonucleotides are hydrophobic and can be purified by reverse-phase high-performance liquid chromatography (HPLC). However, some suppliers note that HPLC purification may not be suitable for all psoralen-modified oligos.[8] Cartridge purification is an alternative.[8] The purity and identity of the final product should be confirmed by mass spectrometry.

In Vitro Photo-Cross-linking of a Psoralen-Modified Oligonucleotide to a Target DNA Strand

Objective: To induce a covalent cross-link between a psoralen-modified oligonucleotide and its complementary DNA target.

Methodology:

-

Annealing: The purified psoralen-modified oligonucleotide is annealed to its complementary target DNA strand in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 100 mM NaCl).

-

UVA Irradiation: The annealed duplex is irradiated with UVA light at 350-365 nm. A transilluminator or a dedicated UV cross-linking instrument can be used. The irradiation time will depend on the intensity of the light source and the desired level of cross-linking. A typical irradiation time can range from 15 minutes to 1 hour.[9]

-

Analysis of Cross-linking Efficiency: The extent of cross-linking can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).[10] The cross-linked species will migrate slower than the individual single strands. The gel can be visualized by staining with a fluorescent dye (e.g., SYBR Green) and the band intensities quantified.

Analysis of Psoralen-Induced DNA Damage Response in Cultured Cells

Objective: To investigate the activation of cellular signaling pathways in response to psoralen-induced DNA damage.

Methodology:

-

Cellular Delivery of Psoralen-Modified Oligonucleotide: The psoralen-modified oligonucleotide is introduced into cultured cells. This can be achieved through various transfection methods, such as lipid-based reagents, or by utilizing modifications that enhance cellular uptake (e.g., cholesterol or cell-penetrating peptides).[11][12][13][14]

-

UVA Irradiation: After a suitable incubation period to allow for cellular uptake and target binding, the cells are irradiated with a specific dose of UVA light.

-

Cell Lysis and Protein Extraction: At various time points post-irradiation, cells are harvested, and total protein is extracted using standard lysis buffers.

-

Western Blot Analysis: The activation of specific signaling pathways is assessed by Western blotting using phospho-specific antibodies. For example, to analyze the p53 pathway, antibodies against total p53 and phosphorylated p53 (e.g., at Serine-15) can be used.[15][16] To investigate the ATR pathway, antibodies against total ATR and its downstream target, phosphorylated CHK1, can be employed.

-

Flow Cytometry: Cell cycle analysis and apoptosis can be quantified by flow cytometry after staining with propidium iodide and annexin V, respectively.[15]

Signaling Pathways and Cellular Responses